molecular formula C19H26ClNO4 B7340261 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid

カタログ番号: B7340261
分子量: 367.9 g/mol
InChIキー: CFVGQZPYAIYRQX-DOTOQJQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a key enzyme in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis and psoriasis.

作用機序

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid is a selective inhibitor of JAK3, which is a key enzyme in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in immune cells, such as T cells, B cells, and natural killer cells. By inhibiting JAK3, this compound blocks the signaling pathways of these cytokines, which reduces the activation and proliferation of immune cells. This leads to a decrease in inflammation and autoimmune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound was shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as IL-10. This compound also reduced the infiltration of immune cells into inflamed tissues and decreased the levels of autoantibodies. In clinical trials, this compound was shown to improve the signs and symptoms of rheumatoid arthritis and psoriasis, as well as reduce the progression of joint damage in rheumatoid arthritis patients.

実験室実験の利点と制限

One advantage of using 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid in lab experiments is its selectivity for JAK3. This allows for the specific targeting of immune cells and cytokine signaling pathways, which reduces the potential for off-target effects. This compound also has a long half-life, which allows for less frequent dosing in animal studies. However, one limitation of using this compound is its poor solubility in water, which can make dosing and formulation difficult. This compound also has a narrow therapeutic window, which can lead to toxicity at higher doses.

将来の方向性

There are several future directions for research on 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid. One area of focus is the potential for combination therapy with other drugs, such as methotrexate, in the treatment of rheumatoid arthritis. Another area of focus is the potential for this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. There is also ongoing research on the use of this compound in organ transplantation and prevention of transplant rejection. Finally, there is interest in developing more potent and selective JAK3 inhibitors that can overcome the limitations of this compound.

合成法

The synthesis of 3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid involves several steps. The starting material is 3-chloro-4-hydroxybenzoic acid, which is reacted with 2-(cyclopentylamino)ethanol to form the corresponding ester. The ester is then treated with thionyl chloride to form the acid chloride, which is reacted with 3-(2-hydroxyethoxy)aniline to yield this compound. The overall yield of the synthesis is around 30%.

科学的研究の応用

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid has been extensively studied for its potential as a treatment for autoimmune diseases. In preclinical studies, this compound was shown to be effective in reducing inflammation and joint destruction in animal models of rheumatoid arthritis. Clinical trials have also shown promising results in patients with rheumatoid arthritis and psoriasis. This compound has also been studied for its potential in preventing transplant rejection and treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease.

特性

IUPAC Name

3-chloro-4-[2-[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClNO4/c20-16-11-14(19(23)24)5-6-18(16)25-10-9-21-8-7-17(22)15(12-21)13-3-1-2-4-13/h5-6,11,13,15,17,22H,1-4,7-10,12H2,(H,23,24)/t15-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVGQZPYAIYRQX-DOTOQJQBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(CCC2O)CCOC3=C(C=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(CC[C@H]2O)CCOC3=C(C=C(C=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。